Zuclomiphene Citrate (CAS 7619-53-6) is the cis-isomer and the primary estrogenic component of the widely used selective estrogen receptor modulator (SERM), clomiphene citrate. While the racemic mixture is standard in clinical applications, pure Zuclomiphene Citrate is procured by analytical, pharmacokinetic, and toxicological laboratories to isolate its distinct pharmacological profile. Characterized by a remarkably prolonged elimination half-life, specific CYP3A4/5 metabolic routing, and estrogen receptor agonist activity, zuclomiphene behaves fundamentally differently from its trans-isomer counterpart, enclomiphene [1]. For industrial and research buyers, securing high-purity Zuclomiphene Citrate is critical for anti-doping reference standards, isolated drug-drug interaction (DDI) assays, and reproductive toxicology models where the mixed agonist/antagonist effects of racemic clomiphene would compromise data integrity.
Procuring racemic clomiphene citrate (typically a 62:38 mixture of enclomiphene and zuclomiphene) as a substitute for pure Zuclomiphene Citrate introduces severe confounding variables in both in vitro and in vivo workflows. Because zuclomiphene possesses a half-life of approximately 30 days compared to enclomiphene's 10.5 hours, any chronic dosing of the racemic mixture results in disproportionate zuclomiphene accumulation, dynamically altering the systemic isomer ratio over time [1]. Furthermore, because zuclomiphene acts as an estrogen receptor agonist while enclomiphene is an antagonist, utilizing the mixture results in competing pharmacodynamic signals that mask zuclomiphene's specific suppressive effects on the hypothalamic-pituitary-gonadal axis. Consequently, for precise metabolic profiling, long-term toxicity modeling, or analytical calibration, the pure zuclomiphene isomer cannot be substituted with the racemic blend.
In comparative pharmacokinetic evaluations, Zuclomiphene Citrate exhibits a vastly prolonged clearance profile compared to its trans-isomer counterpart. Clinical serum analyses demonstrate that while enclomiphene clears rapidly, zuclomiphene accumulates significantly during chronic administration, resulting in a heavily skewed isomeric ratio in vivo[1].
| Evidence Dimension | Elimination half-life and chronic serum ratio |
| Target Compound Data | Zuclomiphene: ~30 days half-life; accumulates to a median 44.0 ng/mL in serum |
| Comparator Or Baseline | Enclomiphene: 10.5 hours half-life; median 2.2 ng/mL in serum |
| Quantified Difference | Zuclomiphene exhibits a ~68-fold longer half-life, driving a 20:1 (Zuclomiphene:Enclomiphene) serum accumulation ratio during long-term dosing. |
| Conditions | Human serum analysis following long-term daily administration of 25 mg racemic clomiphene citrate. |
Procuring the pure zuclomiphene isomer is mandatory for accurate long-term pharmacokinetic modeling, as racemic mixtures will inherently skew toward zuclomiphene dominance over time, destroying assay reproducibility.
Metabolic profiling reveals that the geometric isomers of clomiphene do not share the same enzymatic degradation pathways. Zuclomiphene is primarily metabolized by the CYP3A family, whereas enclomiphene relies on a completely different cytochrome P450 enzyme [1].
| Evidence Dimension | Primary hepatic metabolic pathway |
| Target Compound Data | Zuclomiphene: Metabolized primarily by CYP3A4 and CYP3A5 |
| Comparator Or Baseline | Enclomiphene: Metabolized primarily by CYP2D6 |
| Quantified Difference | Complete divergence in primary CYP450 clearance mechanisms. |
| Conditions | In vitro and in vivo pharmacokinetic metabolic mapping. |
Laboratories conducting drug-drug interaction (DDI) or hepatic clearance assays must use pure Zuclomiphene Citrate to isolate CYP3A4/5 kinetics without CYP2D6 confounding, ensuring assay reproducibility.
Unlike the antagonistic trans-isomer, Zuclomiphene acts as an estrogen receptor agonist, producing suppressive effects on the hypothalamic-pituitary-gonadal (HPG) axis at high concentrations. In vivo models demonstrate that high-dose administration of zuclomiphene actively suppresses gonadotropins and arrests spermatogenesis, directly contrasting with enclomiphene's stimulatory profile [1].
| Evidence Dimension | Impact on testicular function and gonadotropins |
| Target Compound Data | Zuclomiphene (40 mg/kg/day): Induces testicular degeneration and arrests spermatogenesis |
| Comparator Or Baseline | Enclomiphene (equivalent dosing): Stimulates LH/FSH and increases serum testosterone |
| Quantified Difference | Zuclomiphene exerts a negative feedback (agonist) effect, suppressing the HPG axis, whereas enclomiphene exerts a positive (antagonist) effect. |
| Conditions | Chronic high-dose administration in male murine models. |
For reproductive toxicology and endocrinology research, pure zuclomiphene is required to study estrogenic SERM toxicity without the neutralizing effects of an antagonist.
Due to its highly prolonged half-life, zuclomiphene and its metabolites remain detectable in urine for months following administration. Pure Zuclomiphene Citrate is strictly required as a primary reference standard in WADA-accredited laboratories to calibrate mass spectrometry equipment for long-term SERM detection [1].
Because zuclomiphene is exclusively metabolized by CYP3A4 and CYP3A5, it is procured for in vitro hepatic clearance assays and drug-drug interaction studies where researchers must avoid the CYP2D6-mediated clearance pathways associated with enclomiphene [2].
In endocrinology research, zuclomiphene is utilized to model the negative feedback effects of estrogenic SERMs on the hypothalamic-pituitary-gonadal axis. Its pure form is necessary to induce and study targeted gonadotropin suppression and testicular degeneration without the confounding stimulatory effects of antagonistic isomers [3].
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